molecular formula C9H10N2O B598735 7-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1204527-87-6

7-Methoxy-2-methylimidazo[1,2-a]pyridine

Cat. No. B598735
CAS RN: 1204527-87-6
M. Wt: 162.192
InChI Key: SSDOUVIAMCJMNJ-UHFFFAOYSA-N
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Description

“7-Methoxy-2-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1204527-87-6 . Its IUPAC name is methyl 2-methylimidazo[1,2-a]pyridin-7-yl ether . The molecular weight of this compound is 162.19 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years due to their broad range of biological activity . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . These protocols have been developed in the past decade and are crucial for producing target products and key intermediates . The review emphasizes the ecological impact of the methods and the mechanistic aspects as well .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been shown to undergo a variety of chemical reactions . For instance, 2-methylimidazo[1,2-a]pyridine has been found to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 162.19 . The compound should be stored at refrigerated temperatures .

Scientific Research Applications

  • Breast Cancer Chemotherapy: Selenylated imidazo[1,2-a]pyridines, including a derivative of 7-Methoxy-2-methylimidazo[1,2-a]pyridine, have been shown to be highly cytotoxic to MCF-7 breast cancer cells. These compounds intercalated into DNA, causing cell death by apoptosis, thus suggesting potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

  • Antiulcer Drugs: Some derivatives of this compound have been found to have histamine H2-receptor antagonist properties, displaying potent antisecretory and cytoprotective activity. These findings suggest their potential use as novel classes of antiulcer drugs (Katsura et al., 1992).

  • Antiulcer Agents: Further research into imidazo[1,2-a]pyridines substituted at the 3-position aimed at developing antisecretory and cytoprotective antiulcer agents showed that while these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).

  • Crystal Structure Analysis: Studies on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand their molecular structure, which is crucial for predicting their reactivity and interaction with biological targets (Dhanalakshmi et al., 2018).

  • Novel Heterocyclic Systems: Research into the synthesis of novel heterocyclic systems, such as the condensation of substituted amino-6-amino-2,3-dihydro-5-methylimidazo[1,2-alpyrimidines, has led to the development of new compounds with potential for various applications (Bakavoli et al., 2001).

Future Directions

Future directions in the study of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The hope is that these eco-friendly, metal-free direct formation methods will contribute significantly to the field .

properties

IUPAC Name

7-methoxy-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-6-11-4-3-8(12-2)5-9(11)10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDOUVIAMCJMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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